molecular formula C26H19ClF3N3S3 B2883875 4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 439111-35-0

4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2883875
CAS No.: 439111-35-0
M. Wt: 562.08
InChI Key: QROMBZXVGBDCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl alcohol with bromodimethylsulfonium bromide to form 4-chlorobenzyl bromide . This intermediate is then reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.

Scientific Research Applications

4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst or additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide include other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives and compounds with similar functional groups, such as:

  • 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide
  • 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfoxide

Uniqueness

The uniqueness of 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClF3N3S3/c1-14-10-15(2)31-23-20(14)21-22(36-23)24(34-13-17-4-3-5-18(11-17)26(28,29)30)33-25(32-21)35-12-16-6-8-19(27)9-7-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROMBZXVGBDCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClF3N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.